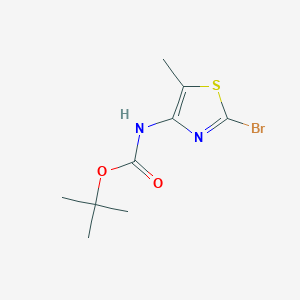

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

Description

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate is a brominated thiazole derivative functionalized with a tert-butyl carbamate group. The compound is characterized by a thiazole ring substituted with a bromine atom at position 2, a methyl group at position 5, and a tert-butoxycarbonyl (Boc) carbamate at position 2. This structure renders it valuable in medicinal chemistry and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group acts as a protective moiety for amines during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-methyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPWJRKUJSYDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for assembling the thiazole scaffold. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the target compound, 2-bromo-1-(methyl)propan-1-one serves as the α-haloketone precursor, while thiourea provides the nitrogen and sulfur atoms. The reaction proceeds via nucleophilic displacement of the bromide by the thiol group, followed by cyclization to form the thiazole ring.

Critical Parameters:

Boc Protection of the Thiazol-4-amine Intermediate

Following thiazole formation, the 4-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step typically employs dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) or tert-butanol, achieving yields exceeding 90%.

Synthetic Protocols and Optimization

Synthesis of 2-Bromo-5-methylthiazol-4-amine

Procedure :

- α-Bromoketone Preparation : Bromination of 1-(methyl)propan-1-one (butan-2-one) using phosphorus tribromide (PBr₃) in dichloromethane yields 2-bromo-1-(methyl)propan-1-one.

- Thiazole Formation : React the α-bromoketone (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux for 6 hours. The product, 2-bromo-5-methylthiazol-4-amine, precipitates as a hydrobromide salt.

Characterization Data :

Boc Protection of the Amine Group

Procedure :

- Suspend 2-bromo-5-methylthiazol-4-amine hydrobromide (1.0 equiv) in anhydrous THF.

- Add Boc anhydride (1.5 equiv), DMAP (0.1 equiv), and triethylamine (2.0 equiv).

- Stir at room temperature for 12 hours, then concentrate and purify via silica gel chromatography (hexane/EtOAc 4:1).

Characterization Data :

- Yield : 89–93%.

- ¹³C NMR (CDCl₃) : δ 28.1 (Boc CH₃), 17.4 (thiazole-CH₃), 153.1 (Boc carbonyl), 161.2 (thiazole C-2).

Alternative Synthetic Routes and Modifications

Post-Functionalization Bromination

For substrates where bromine cannot be introduced via the α-haloketone, selective bromination of preformed thiazoles using N-bromosuccinimide (NBS) offers an alternative. However, this method risks over-bromination and requires careful control of reaction conditions.

Procedure :

- Dissolve 5-methylthiazol-4-amine (1.0 equiv) in acetic acid.

- Add NBS (1.1 equiv) and stir at 0°C for 1 hour.

- Quench with NaHCO₃, extract with DCM, and purify.

Yield : 62–68% (lower due to competing side reactions).

Microwave-Assisted Boc Protection

Microwave irradiation significantly reduces reaction times for Boc protection. A mixture of the amine, Boc anhydride, and DMAP in THF reaches completion within 15 minutes at 80°C, compared to 12 hours under conventional conditions.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Regioselectivity |

|---|---|---|---|

| Hantzsch + Boc Protection | 89–93% | 12–18 hours | High |

| Post-Bromination | 62–68% | 2–3 hours | Moderate |

| Microwave Boc Protection | 90–94% | 15 minutes | High |

Key Findings :

- The Hantzsch route provides superior regioselectivity and yield but requires pre-synthesis of the α-bromoketone.

- Microwave-assisted Boc protection enhances efficiency without compromising yield.

Challenges and Mitigation Strategies

Purification of Hydroscopic Intermediates

The hydrobromide salt of 2-bromo-5-methylthiazol-4-amine is highly hygroscopic. Storage under anhydrous conditions and immediate use in the Boc step minimizes decomposition.

Competing Side Reactions in Boc Protection

Excess Boc anhydride or prolonged reaction times can lead to di-Boc byproducts. Stoichiometric control and monitoring via TLC mitigate this issue.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the thiazole ring serves as a reactive site for nucleophilic substitution. This reaction is critical for modifying the core structure to synthesize derivatives.

Example Reaction:

Reagents/Conditions :

-

Nucleophile : Amines, thiols, or alkoxides

-

Base : Cesium carbonate (Cs₂CO₃)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 55°C

Procedure :

A mixture of tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate and cesium carbonate in THF is heated, followed by the addition of a nucleophile (e.g., amines). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effect of the thiazole ring, activating the bromine for displacement .

Yield : ~66% (observed in analogous thiazole systems) .

Key Observations:

-

Reactions with primary amines yield 2-amino-substituted thiazoles.

-

Steric hindrance from the tert-butyl carbamate group may reduce reactivity at adjacent positions .

Coupling Reactions

The bromine atom enables participation in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

Reagents/Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Boron reagent : Arylboronic acid

-

Base : K₂CO₃

-

Solvent : Dioxane/water mixture

Outcome :

Substitution of bromine with an aryl group generates biaryl thiazole derivatives, which are valuable in medicinal chemistry.

Typical Yield : 50–75% (based on analogous bromothiazole systems).

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group can be cleaved under acidic or basic conditions to yield the corresponding amine.

Acidic Hydrolysis :

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

Basic Hydrolysis :

-

Reagents : Aqueous NaOH/EtOH

-

Conditions : Reflux, 4–6 hours

-

Limitation : May lead to decomposition of the thiazole ring under prolonged heating.

Functionalization of the Thiazole Ring

The methyl group at the 5-position can undergo oxidation or halogenation to introduce additional functionality.

Oxidation :

-

Reagent : KMnO₄ in acidic or neutral conditions

-

Product : 5-Carboxythiazole derivative (requires harsh conditions due to the stability of the methyl group).

Halogenation :

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : Light or radical initiators

-

Outcome : Introduces bromine at the methyl group, though competing reactions at the thiazole ring may occur.

Reduction Reactions

The thiazole ring can be reduced under catalytic hydrogenation conditions, though this is less common due to potential ring-opening side reactions.

Catalytic Hydrogenation :

-

Catalyst : Pd/C or Raney Ni

-

Conditions : H₂ gas, high pressure

-

Product : Partially saturated thiazoline derivatives (observed in related compounds).

Mechanistic Insights

-

Nucleophilic Substitution : The electron-deficient thiazole ring facilitates SNAr at the 2-bromo position, with the tert-butyl carbamate acting as a steric/electronic modulator .

-

Coupling Reactions : Palladium catalysts enable selective cross-coupling, leveraging the bromide as a leaving group.

-

Hydrolysis : Acidic conditions protonate the carbamate oxygen, leading to cleavage and release of CO₂ and tert-butanol .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate serves as an intermediate in synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its thiazole structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Research indicates that this compound exhibits potential antimicrobial and antifungal properties, attributed to its thiazole moiety. Preliminary studies suggest that it can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in enzyme active sites .

Mechanism of Action

The mechanism typically involves the bromine atom facilitating nucleophilic substitution reactions, which can lead to enzyme inhibition and modulation of biological pathways .

Case Studies

-

Enzyme Inhibition Studies

A study investigated the inhibitory effects of tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic disorders . -

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The findings revealed promising activity, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the carbamate group can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous thiazole-based carbamates. Below is a detailed analysis of its key analogs:

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula C9H13BrN2O2S.

Key Findings

This positional difference significantly impacts reactivity in palladium-catalyzed couplings . The 5-methyl group in the target compound improves steric stability, contrasting with 5-acyl derivatives (e.g., 5-propionyl in ), which exhibit lower melting points (97–99°C vs. 141–143°C for chloro derivatives) .

Protective Group Utility :

- The Boc group in the target compound is less sterically hindered than N-methyl-Boc variants (e.g., tert-butyl methyl(4-methylthiazol-2-yl)carbamate in ), enabling broader applications in peptide coupling and macrocycle synthesis .

Biological Relevance :

- The target compound’s bromine and methyl substituents align with structural motifs in CDK9 inhibitors (e.g., compound 12t in ), where thiazole rings are critical for kinase binding . In contrast, chlorine-substituted analogs (e.g., CA4 in ) are more prevalent in pesticidal applications due to enhanced hydrolytic stability .

Synthetic Challenges :

- Bromination at position 2 (as in the target compound) requires precise electrophilic conditions, unlike bromomethyl derivatives (CAS 1001419-35-7), which are synthesized via Appel reactions .

Biological Activity

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure, featuring a bromine atom and a carbamate functional group, enhances its lipophilicity and stability, making it suitable for various applications.

The molecular formula of tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate is , with a molecular weight of approximately 293.18 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. The compound can also undergo hydrolysis, resulting in the release of carbon dioxide and production of the corresponding amine under acidic or basic conditions .

The biological activity of tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting enzyme activity . This mechanism positions the compound as a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds related to tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate exhibit significant antimicrobial and antifungal properties. The thiazole moiety is often associated with pharmacological effects, making this compound a candidate for further biological evaluation . Preliminary studies suggest potential toxicity, including warnings regarding acute toxicity upon ingestion and skin irritation .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been shown to possess cytotoxic activity against various cancer cell lines. For instance, studies have reported that thiazole-bearing molecules can effectively inhibit cell proliferation and induce apoptosis in cancer cells . The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on related thiazole compounds demonstrated their effectiveness against bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate | 12 | Klebsiella pneumoniae |

Case Study 2: Antitumor Activity

In another study focusing on anticancer properties, tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate was tested against human glioblastoma U251 cells. The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| U251 | 25 | Doxorubicin |

| A431 | 20 | Cisplatin |

Q & A

Basic Research Question

- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) provides precise bond lengths and angles, particularly for the thiazole ring and bromine positioning .

- NMR spectroscopy : H NMR resolves the tert-butyl singlet (~1.4 ppm) and thiazole proton splitting patterns. C NMR confirms carbamate carbonyl (~155 ppm) and quaternary carbons .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and bromine isotopic signature (1:1 ratio for Br/Br) .

Advanced Consideration : Dynamic NMR or variable-temperature studies may be required to resolve conformational flexibility in the carbamate group .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The C-2 bromine on the thiazole ring enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection : Pd(PPh) or XPhos Pd G3 are effective for aryl boronic acid couplings, but the electron-deficient thiazole may require ligand optimization .

- Steric effects : The tert-butyl group adjacent to the carbamate may hinder access to the bromine, necessitating elevated temperatures (80–100°C) .

- Competing reactivity : Bromine displacement by amines or alkoxides can occur; protecting the carbamate with acid-labile groups (e.g., Boc) may mitigate this .

What strategies are recommended for assessing the biological activity of this compound?

Basic Research Question

- In vitro assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting the thiazole’s role in kinase inhibition .

- Antimicrobial testing : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria, leveraging the bromine’s electronegativity for membrane disruption .

Advanced Consideration : Structure-activity relationship (SAR) studies should compare bromine with chloro/fluoro analogs to isolate electronic vs. steric effects .

How can analytical methods resolve impurities arising from synthesis?

Basic Research Question

- HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate unreacted amine or tert-butyl alcohol byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) effectively purify the product, with yields >90% reported for similar carbamates .

Advanced Consideration : Trace metal impurities (e.g., Pd from coupling reactions) require ICP-MS analysis, particularly for biological assays .

What are the stability and storage recommendations for this compound?

Basic Research Question

- Storage conditions : -20°C under inert gas (Ar/N) to prevent hydrolysis of the carbamate .

- Decomposition pathways : Exposure to moisture or acids generates CO and tert-butanol; monitor via FT-IR for carbonyl loss (~1700 cm) .

Advanced Consideration : Accelerated stability studies (40°C/75% RH) predict shelf life, with LC-MS identifying degradation products like 2-bromo-5-methylthiazol-4-amine .

How can researchers address contradictions in reported synthetic yields for similar carbamates?

Advanced Research Question

Discrepancies often arise from:

- Solvent purity : Residual water in THF reduces yields by promoting hydrolysis; rigorous drying (e.g., molecular sieves) is essential .

- Catalyst lot variability : Pd catalysts from different suppliers may contain varying ligand ratios, affecting coupling efficiency .

- Workup protocols : Extraction pH (neutral to slightly basic) minimizes carbamate decomposition during aqueous workups .

What computational tools predict the reactivity or binding modes of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Models electrophilic aromatic substitution at C-2, explaining bromine’s activation for cross-couplings .

- Molecular docking : Software like AutoDock Vina simulates interactions with kinase targets (e.g., EGFR), guided by crystallographic data from SHELX-refined structures .

How can derivatives of this compound be designed for structure-activity studies?

Advanced Research Question

- Bromine replacement : Synthesize iodo or trifluoromethyl analogs to probe steric/electronic effects .

- Carbamate modification : Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.